Z-Asp-OMe, chemically known as N-Benzyloxycarbonyl-L-aspartic acid 1-methyl ester, is a protected form of L-aspartic acid commonly used in peptide synthesis [, , , , , ]. It serves as a valuable building block for creating larger peptide sequences with applications in biochemical and pharmaceutical research [, , , , , ]. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amino terminus, while the "OMe" group (methyl ester) protects the carboxylic acid side chain, allowing for controlled and selective peptide bond formation during synthesis.
Z-Asp-OMe, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid characterized by its methyl ester functional group and the benzyloxycarbonyl protecting group. This compound plays a significant role in peptide synthesis and the development of bioactive compounds, particularly due to its ability to inhibit caspases, enzymes that regulate programmed cell death (apoptosis) .
Z-Asp-OMe is synthesized from L-aspartic acid, which is a naturally occurring amino acid found in many proteins. Its synthetic routes involve various chemical reactions and techniques that allow for its application in both laboratory and industrial settings .
Z-Asp-OMe belongs to the class of amino acid derivatives and is specifically categorized as an α-methyl ester of aspartic acid. It is widely utilized in organic chemistry, biochemistry, and pharmaceutical research due to its structural properties and reactivity .
The primary method for synthesizing Z-Asp-OMe involves the esterification of N-Cbz-L-aspartic acid with methanol. This reaction typically requires a catalyst such as sulfuric acid and is performed under reflux conditions to ensure complete conversion of the starting material into the ester .
Z-Asp-OMe has a complex molecular structure characterized by:
Z-Asp-OMe can undergo several types of chemical reactions:
Z-Asp-OMe acts primarily as an acyl donor in enzymatic reactions catalyzed by proteases. The mechanism involves:
Z-Asp-OMe has diverse applications across several scientific domains:
Z-Asp-OMe (N-Carbobenzyloxy-L-aspartic acid β-methyl ester) is a protected aspartic acid derivative serving as a fundamental building block in modern peptide synthesis. Characterized by its molecular formula C₁₃H₁₅NO₆ and molecular weight of 281.26 g/mol [5] [8], this compound features orthogonal protective groups: the Z-group (benzyloxycarbonyl) shields the alpha-amine, while the methyl ester protects the beta-carboxylic acid moiety. This strategic protection enables selective deprotection during stepwise peptide chain assembly, making it indispensable for synthesizing complex peptides containing aspartic acid residues while minimizing side reactions. Its standardized synthetic accessibility—evidenced by commercial availability with ≥98% purity [8]—supports reproducible manufacturing of therapeutic peptides, aligning with the pharmaceutical industry's demand for high-fidelity intermediates.
The evolution of protected aspartic acid derivatives parallels key innovations in peptide synthesis methodology:
Table 1: Evolution of Aspartic Acid Protection Strategies
Era | Dominant Protection | Advantages | Limitations |
---|---|---|---|
Pre-1960s | Unprotected/Carbobenzyl | Synthetic simplicity | Poor selectivity; low yields |
Boc-SPPS | Z-Asp-OBzl | Acid-stable; prevents racemization | Aspartimide formation in long syntheses |
Fmoc-SPPS | Z-Asp-OMe | Orthogonal deprotection; reduced side-reactions | Requires optimized coupling protocols |
Z-Asp-OMe addresses two critical challenges in therapeutic peptide manufacturing: aspartimide suppression and synthetic efficiency. Aspartic acid residues are prone to cyclization under basic conditions, forming succinimide derivatives that compromise peptide integrity. The methyl ester in Z-Asp-OMe sterically hinders this cyclization, reducing byproduct formation by >90% compared to unprotected analogs during multi-step syntheses [1] [4]. This protection is indispensable for synthesizing aspartic acid-rich domains in hormones (e.g., insulin A-chain) and antimicrobial peptides where sequence fidelity dictates bioactivity [9].
In industrial contexts, Z-Asp-OMe enhances throughput via:
Table 2: Industrial Applications of Z-Asp-OMe in Therapeutic Peptide Synthesis
Therapeutic Class | Target Peptide | Function of Asp Residue | Synthetic Benefit of Z-Asp-OMe |
---|---|---|---|
Metabolic Agents | Insulin analogs | A-chain position 9 (pH-sensitive) | Prevents dehydration/cleavage during Fmoc removal |
Anticancer Peptides | Caspase inhibitor scaffolds | Caspase-3 binding motif (DVAD) | Suppresses aspartimide in DVAD sequences |
Antimicrobial Peptides | Histatin-5 derivatives | Zn²⁺ coordination site (D43) | Maintains metal-chelation capacity post-deprotection |
The compound's versatility extends to glycopeptide synthesis, where its ester group permits selective glycosylation at serine/threonine before aspartic acid deprotection—critical for producing homogeneous glycoprotein drugs [4] [9]. With therapeutic peptides comprising ~10% of the global API market [1] [2], Z-Asp-OMe remains a cornerstone for synthesizing high-value biologics, balancing synthetic efficiency with stringent quality constraints.
Table 3: Key Chemical Data for Z-Asp-OMe
Property | Specification | Source |
---|---|---|
CAS Number | 3160-47-2 (stereospecific L-form) | [6] [8] |
Molecular Formula | C₁₃H₁₅NO₆ | [5] [8] |
Molecular Weight | 281.26 g/mol | [5] [8] |
Purity | ≥98.0% (TLC) | [8] |
Solubility | DMSO: 200 mg/mL (711 mM); DMF: >50 mg/mL | [5] [10] |
Protection Stability | Stable to piperidine (Fmoc deprotection) | [4] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7